1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the Difluoromethyl Group: This step often involves difluoromethylation reactions using reagents like ClCF₂H or difluorocarbene precursors.
Sulfonamide Formation: This involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cross-Coupling: The pyrazole ring can undergo cross-coupling reactions with aryl halides using palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and aryl halides.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(difluoromethyl)-1H-pyrazole-3-yl derivatives: These compounds share the difluoromethyl and pyrazole core but differ in their substituents.
3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives: These compounds have similar sulfonamide and pyrazole structures but lack the difluoromethyl group.
Uniqueness
1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide is unique due to the combination of its difluoromethyl group, nitro group, and sulfonamide functionality, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14F2N6O4S |
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Molecular Weight |
364.33 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitropyrazol-1-yl)ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H14F2N6O4S/c1-7-10(8(2)18(15-7)11(12)13)24(22,23)14-4-6-17-5-3-9(16-17)19(20)21/h3,5,11,14H,4,6H2,1-2H3 |
InChI Key |
QWKJMVFWLBEXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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